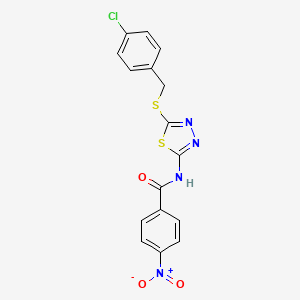

N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide” is a chemical compound with the linear formula C18H16ClN3OS3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The compound was synthesized and structurally confirmed by 1H NMR, 13C NMR, HRMS, and single-crystal x-ray diffraction . The synthesis of similar compounds has been carried out effectively with the use of ultrasound .Molecular Structure Analysis

The crystal structure of the compound belongs to the monoclinic system with space group P21/c . The title compound consists of a benzene ring and a 1,3,5-triazine ring . The crystal structure is stabilized by a strong intramolecular hydrogen bonding interaction N(3)–H(3)···O(2) and three intermolecular hydrogen bonding interactions, N(2)–H(2)···O(1), N(2)–H(2)···N(4), and N(3)–H(3)···Cl(1) .Chemical Reactions Analysis

The reactions for the synthesis of similar compounds are usually base-catalyzed, with NaOH and KOH being the most common bases .Physical And Chemical Properties Analysis

The compound has a molecular weight of 421.993 . More detailed physical and chemical properties are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen

Anticonvulsant Potential

A study focused on the development of quality control methods for promising anticonvulsant compounds, highlighting the potential of derivatives of 1,3,4-thiadiazole. Among these derivatives, a substance demonstrated high anticonvulsive activity, compared to the classic drug "Depakin," indicating its promise for further preclinical studies. This research underscores the exploration of thiadiazole derivatives for anticonvulsant applications (Sych et al., 2018).

Synthesis and Reactivity

Research on the synthesis and reactivity of thiadiazole derivatives, including the transformation of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole, has shown potential for producing novel chemical entities. These transformations involve ring-opening reactions to produce thioketene intermediates, which can lead to a variety of structurally interesting compounds with potential biological activity (Androsov, 2007).

Anti-Helicobacter pylori Activity

A series of 2-[(substituted benzyl)thio]-5-(5-nitro-2-furyl)-1,3,4-thiadiazoles were synthesized and evaluated for their in vitro anti-Helicobacter pylori activity. Most of these compounds exhibited significant inhibitory activity against H. pylori, with a particular compound demonstrating the most potent effect, indicating their potential as therapeutic agents against H. pylori infections (Mohammadhosseini et al., 2009).

Anti-Leishmanial Activity

The synthesis of a novel series of thiadiazol-2-amines for potential anti-leishmanial activity against Leishmania major was explored. The introduction of N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl] moieties led to compounds exhibiting good activity against the promastigote form of L. major, highlighting the therapeutic potential of these compounds against leishmaniasis (Tahghighi et al., 2012).

Corrosion Inhibition

The investigation into the corrosion behavior of mild steel in acidic solutions by new 2,5-disubstituted 1,3,4-thiadiazoles indicated that some of these compounds can serve as effective corrosion inhibitors. This suggests their utility in protecting metallic surfaces against corrosion in industrial applications (Bentiss et al., 2007).

Zukünftige Richtungen

The compound showed aphicidal activity against Sitobion miscanthi (inhibition rate: 74.1%) and Schizaphis graminum (77.5%), as well as antifungal activities against Pythium aphanidermatum (62.0%) . These results provide valuable guidelines for the design and synthesis of novel aphid control agents and fungicides .

Eigenschaften

IUPAC Name |

N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN4O3S2/c17-12-5-1-10(2-6-12)9-25-16-20-19-15(26-16)18-14(22)11-3-7-13(8-4-11)21(23)24/h1-8H,9H2,(H,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVKHLXPPKMXQJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-methoxybenzenesulfonamide](/img/structure/B2669707.png)

![4-[(8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-6-phenylpyridazin-3-ol](/img/structure/B2669709.png)

![4-Chloro-2-{[(4-ethoxybenzyl)amino]methyl}phenol](/img/structure/B2669711.png)

![[5-(4-Fluorophenyl)-2-methylpyrazol-3-yl]-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2669716.png)

![9-cyclohexyl-3-(2-methoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2669717.png)

![2-(4-fluorophenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2669725.png)

![N-(3-bromophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2669730.png)